molecular formula C14H8ClF3O2 B6407063 4-CHLORO-2-(2-TRIFLUOROMETHYLPHENYL)BENZOIC ACID CAS No. 1261636-97-8

4-CHLORO-2-(2-TRIFLUOROMETHYLPHENYL)BENZOIC ACID

Cat. No.: B6407063
CAS No.: 1261636-97-8
M. Wt: 300.66 g/mol
InChI Key: GIFHKWPTZJSELN-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid (CAS 142994-09-0) is an aromatic carboxylic acid derivative featuring a benzoic acid core substituted with a chlorine atom at the 4-position and a trifluoromethylphenyl group at the 2-position. Its molecular formula is C₈H₄ClF₃O₂, with a molar mass of 224.56 g/mol. The trifluoromethyl and chloro groups are strong electron-withdrawing substituents, enhancing the compound’s acidity and influencing its reactivity and solubility .

Properties

IUPAC Name

4-chloro-2-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-8-5-6-10(13(19)20)11(7-8)9-3-1-2-4-12(9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFHKWPTZJSELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691132
Record name 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261636-97-8
Record name 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-trifluoromethylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethyl sulfoxide (DMSO) or methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Reduction: Formation of 4-chloro-2-(2-trifluoromethylphenyl)benzyl alcohol.

    Oxidation: Formation of 4-chloro-2-(2-trifluoromethylphenyl)benzaldehyde or this compound derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid serves as an important building block for synthesizing more complex molecules. It is utilized in various coupling reactions, such as Suzuki and Heck reactions, to create biaryl compounds. Its unique substitution pattern allows for diverse reactivity profiles, making it a versatile intermediate in organic synthesis .

Biology

The compound is extensively studied for its biological activities:

  • Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory pathways, particularly through modulation of NF-κB signaling pathways. In vitro studies have shown a decrease in inflammatory responses when exposed to this compound .
  • Antimicrobial Activity : It exhibits significant antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest effective antibacterial action attributed to the trifluoromethyl group enhancing membrane permeability .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.9
Methicillin-resistant Staphylococcus aureus (MRSA)25.9
  • Anticancer Potential : Studies have explored its ability to inhibit cell proliferation in various cancer cell lines. The compound interacts with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation, suggesting potential therapeutic applications in oncology .

Medicine

The medicinal chemistry domain investigates the compound for potential therapeutic properties beyond anti-inflammatory and anticancer activities. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets .

Industrial Applications

In industrial settings, this compound is utilized in the development of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives that can be tailored for specific applications .

Case Study 1: Anti-inflammatory Mechanisms

A study published in a peer-reviewed journal examined the effects of this compound on NF-κB signaling pathways in macrophages. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, researchers tested various concentrations of the compound against MRSA strains. The results demonstrated that at a concentration of 25.9 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : Positional isomers like 2-chloro-4-trifluoromethylbenzoic acid are synthesized with >95% yield using advanced reactors, highlighting the importance of process optimization .

Biological Activity : Hydrazone derivatives exhibit enhanced antibacterial activity upon metal complexation, underscoring the role of functional groups in modulating bioactivity .

Structural Impact on Acidity : Ortho-substituted trifluoromethyl groups increase acidity compared to para-substituted analogs, influencing solubility and reactivity in synthetic pathways .

Data Tables

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Substituents Key Applications
4-Chloro-2-(2-Trifluoromethylphenyl)BA C₈H₄ClF₃O₂ 4-Cl, 2-CF₃Ph Pharmaceutical intermediate
2-Chloro-4-Trifluoromethylbenzoic Acid C₈H₄ClF₃O₂ 2-Cl, 4-CF₃ High-yield synthesis
4-Chloro-2-(N-methylsulphonylamino)BA C₉H₉ClNO₄S 4-Cl, 2-SO₂NMe Herbicidal agent
2-((4-Chlorophenyl)acetyl)benzoic Acid C₁₅H₁₁ClO₃ 2-(4-ClPh-acetyl) Azelastine intermediate

Biological Activity

4-Chloro-2-(2-trifluoromethylphenyl)benzoic acid, with the molecular formula C14H8ClF3O2C_{14}H_{8}ClF_{3}O_{2}, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and potential therapeutic applications.

Chemical Structure

The compound features a benzoic acid core, substituted at the 4-position with a chlorine atom and at the 2-position of a phenyl ring with a trifluoromethyl group. This configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-chlorobenzoic acid and 2-trifluoromethylphenylboronic acid.
  • Reaction Type : Suzuki-Miyaura coupling under inert atmosphere conditions (nitrogen or argon) at elevated temperatures (80-100°C) to ensure complete conversion.

Table 1: Physical Properties

PropertyValue
Molecular Weight300.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1261477-13-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and facilitating binding to intracellular targets. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 12.9 µM, suggesting strong bactericidal activity .

Anti-inflammatory Potential

Studies have suggested that the structural modifications in compounds like this compound can influence their anti-inflammatory properties. The presence of electron-withdrawing groups, such as fluorine and chlorine, has been correlated with enhanced inhibition of inflammatory pathways, particularly through modulation of NF-κB activity .

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus (MIC: 12.9 µM)
Anti-inflammatoryModulation of NF-κB activity
CytotoxicityVaries based on substituents

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzoic acid derivatives, the compound demonstrated superior activity against MRSA compared to non-fluorinated analogs. The study emphasized the role of the trifluoromethyl group in enhancing antimicrobial efficacy by improving membrane penetration and target binding .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of similar compounds highlighted that those with halogen substitutions showed varying degrees of NF-κB inhibition. The study concluded that specific structural features significantly influence the pro-inflammatory signaling pathways, suggesting that this compound could be a candidate for further development in anti-inflammatory therapies .

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